5-chloro-2-(1H-pyrrol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLODLNAJXRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15814-76-3 | |
| Record name | 15814-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Historical Development of Synthetic Approaches to Pyrrole-Substituted Anilines
The historical foundations for the synthesis of pyrrole-substituted anilines are rooted in two major 19th and early 20th-century discoveries. The first is the Paal-Knorr pyrrole (B145914) synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884. wikipedia.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline (B41778) derivative, to form the pyrrole ring. alfa-chemistry.comuctm.edu This method became one of the most significant and versatile strategies for constructing substituted pyrroles from simple, accessible starting materials. researchgate.netresearchgate.net Despite its utility, the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in acid, which could limit its application with sensitive functional groups. researchgate.netrgmcet.edu.in
Contemporary Synthetic Strategies for 5-Chloro-2-(1H-pyrrol-1-yl)aniline
Modern synthetic chemistry has refined and expanded upon these historical methods, offering milder conditions, broader substrate scope, and higher efficiency. These contemporary strategies are pivotal for the practical synthesis of complex molecules like this compound.
This strategy involves the direct formation of the C-N bond between the pyrrole nitrogen and the chlorinated aniline ring. It is a highly convergent approach, with significant advancements centered on transition-metal catalysis.
Modern cross-coupling reactions, most notably the Buchwald-Hartwig amination and advanced Ullmann-type couplings, are the cornerstones of contemporary N-arylation.
The Buchwald-Hartwig amination , developed in the 1990s, is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has been successfully applied to the N-arylation of heterocycles, including pyrroles, with aryl chlorides. nih.govrsc.org The key to its success lies in the use of specialized, sterically hindered phosphine (B1218219) ligands that facilitate the catalytic cycle, allowing the reaction to proceed under much milder conditions than traditional methods. wikipedia.orgepa.gov For the synthesis of this compound, this would involve coupling pyrrole with a 1,4-dichloro-2-nitrobenzene (B41259) precursor followed by reduction, or with 2,4-dichloroaniline (B164938) directly, although selectivity can be a challenge.
Copper-catalyzed N-arylation , a modern iteration of the Ullmann reaction, has also seen significant progress. The use of diamine ligands in conjunction with a copper(I) iodide (CuI) catalyst allows for the N-arylation of various nitrogen heterocycles, including pyrroles, with aryl bromides and iodides in good yields. acs.orgorganic-chemistry.org These catalyzed reactions tolerate a wide array of functional groups and proceed at lower temperatures than the classical Ullmann condensation. organic-chemistry.org N-arylation of electron-deficient pyrroles can also be achieved using arylboronic acids and stoichiometric amounts of copper(II) acetate (B1210297) at room temperature. nih.gov
| Catalyst System | Pyrrole Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Pyrrole | Aryl Chloride | K₃PO₄ | Toluene | 100 | Varies | nih.gov |
| CuI / Diamine Ligand | Pyrrole | 4-Bromoacetophenone | K₃PO₄ | Dioxane | 110 | 81 | organic-chemistry.org |
| CuI / Diamine Ligand | Pyrrole | 4-Iodotoluene | K₂CO₃ | Dioxane | 110 | 85 | organic-chemistry.org |
| Cu(OAc)₂ (stoich.) | Ethyl 2-formylpyrrole-4-carboxylate | 4-Tolylboronic acid | Pyridine | CH₂Cl₂ | RT | 98 | nih.gov |
While transition-metal catalysis dominates direct N-arylation, some synthetic routes proceed without a metal catalyst, often under thermal conditions or with acid promotion. For instance, the synthesis of N-substituted pyrroles can be achieved through the direct condensation of anilines with bioderived furans, which serve as pyrrole precursors. researchgate.net While these reactions often employ solid acid catalysts like zeolites, the concept demonstrates a move towards more sustainable catalytic systems. researchgate.net Truly catalyst-free multicomponent reactions for synthesizing functionalized pyrroles have been developed, typically involving the in situ generation of an enamine intermediate which then undergoes cyclization, though this aligns more with building the ring rather than direct arylation of a pre-formed pyrrole. rsc.org
An alternative and powerful strategy is to construct the pyrrole ring using a chlorinated aniline as a key building block. This approach ensures the correct placement of the chloroaniline moiety from the outset.
The Paal-Knorr synthesis remains one of the most widely used methods for preparing pyrroles. uctm.edurgmcet.edu.in The reaction condenses a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.com To synthesize this compound, the corresponding precursor, 4-chloro-1,2-diaminobenzene, would be reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or its equivalent, 2,5-dimethoxytetrahydrofuran (B146720). researchgate.netorganic-chemistry.org
The mechanism involves the amine attacking the carbonyl groups to form a dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.orguctm.edu Modern advancements have focused on improving the reaction's efficiency and green credentials. Numerous modifications have been developed, including the use of various Brønsted or Lewis acid catalysts to promote the condensation under milder conditions. rgmcet.edu.in Microwave-assisted protocols have been shown to significantly accelerate the reaction. organic-chemistry.org Furthermore, the development of greener methodologies using water as a solvent or employing recyclable heterogeneous catalysts has enhanced the sustainability of the Paal-Knorr synthesis. rgmcet.edu.inorganic-chemistry.org
| 1,4-Dicarbonyl Source | Amine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite K10 | None (Solvent-free) | Good | rgmcet.edu.in |
| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ (catalytic) | Water | Good-Excellent | organic-chemistry.org |
| 2,5-Hexanedione | Aniline | Saccharin | None (Solvent-free), 80°C | 95 | rgmcet.edu.in |
| 2,5-Hexanedione | Aniline | Silica sulfuric acid | None (Solvent-free), RT | 92 | rgmcet.edu.in |
| 1,4-Dicarbonyl compounds | Primary amines | Mg₃N₂ (Ammonia source) | MeOH, Microwave | Varies | organic-chemistry.org |
Multi-Step Conversions from Readily Available Precursors
A more practical and common approach to this compound involves a multi-step sequence starting from commercially available precursors. This can be strategically divided into two main phases: the formation of the pyrrole ring onto an appropriately substituted aniline and the subsequent introduction of the chlorine atom, or vice-versa.
The formation of the pyrrole ring on an aniline derivative is most effectively achieved through the Paal-Knorr condensation or the Clauson-Kaas modification.
One plausible synthetic route commences with a substituted aniline, for instance, 4-chloro-2-nitroaniline (B28928). This starting material can undergo a Paal-Knorr reaction with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a cyclic acetal (B89532) of succinaldehyde), in the presence of an acid catalyst to form the N-(4-chloro-2-nitrophenyl)pyrrole intermediate. The nitro group, being a strong electron-withdrawing group, can decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions. A subsequent reduction of the nitro group to an amine would then yield the target molecule, this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation or metal-acid combinations. One study has described a Paal-Knorr condensation of nitroanilines with a 1,4-diketone, followed by an indium-mediated reduction. rsc.org
Alternatively, one could start with 2-(1H-pyrrol-1-yl)aniline and introduce the chlorine substituent in a subsequent step. The synthesis of 2-(1H-pyrrol-1-yl)aniline can be accomplished via a Paal-Knorr reaction between 1,2-phenylenediamine and a 1,4-dicarbonyl compound. The selectivity for mono-pyrrolation can be a challenge in this approach.
The Clauson-Kaas synthesis, a variation of the Paal-Knorr reaction, utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate. beilstein-journals.org This method is widely used for the preparation of N-substituted pyrroles and can be applied to substituted anilines. The reaction is typically carried out in the presence of an acid catalyst.
A summary of potential precursors and their corresponding pyrrole-forming reactions is presented in the table below.
| Starting Material | Pyrrole Forming Reagent | Reaction Type | Intermediate Product |
| 4-chloro-2-nitroaniline | 2,5-dimethoxytetrahydrofuran | Paal-Knorr/Clauson-Kaas | 1-(4-chloro-2-nitrophenyl)-1H-pyrrole |
| 1,2-phenylenediamine | 2,5-dimethoxytetrahydrofuran | Paal-Knorr/Clauson-Kaas | 2-(1H-pyrrol-1-yl)aniline |
Another key strategy involves the late-stage introduction of the chlorine atom onto the 2-(1H-pyrrol-1-yl)aniline backbone. This requires a directed chlorination reaction that favors substitution at the 5-position of the aniline ring. The directing effect of the amino and pyrrolyl groups will influence the regioselectivity of the electrophilic substitution.
Common chlorinating agents for aromatic systems include N-chlorosuccinimide (NCS). The conditions for such a reaction would need to be carefully controlled to achieve the desired mono-chlorination at the intended position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-(1H-pyrrol-1-yl)aniline, the para position to the amino group is the 5-position, making it a likely site for chlorination. However, the pyrrole ring is also susceptible to electrophilic attack, which could lead to a mixture of products.
Recent advances in C-H functionalization have led to the development of methods for directed chlorination of anilines. For instance, palladium-catalyzed meta-C-H chlorination of anilines has been reported, although this would not yield the desired 5-chloro isomer in this specific case. nih.gov
The choice of the chlorinating agent and reaction conditions is crucial to control the regioselectivity of the halogenation.
Mechanistic Investigations of Key Synthetic Steps
Understanding the mechanisms of the key synthetic steps is essential for optimizing reaction conditions and predicting potential side products.
Exploration of Reaction Intermediates and Transition States
Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis of pyrroles has been a subject of detailed investigation. It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. rgmcet.edu.inrsc.org
The initial step involves the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. A subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate. This is followed by a series of dehydration steps to yield the aromatic pyrrole ring.
Computational studies have been employed to investigate the energy profile of the reaction, including the structures of intermediates and transition states. These studies support the hemiaminal pathway over a competing enamine pathway. rsc.org The presence of electron-withdrawing groups on the aniline, such as a nitro group, can influence the reaction rate by decreasing the nucleophilicity of the amine. organic-chemistry.org
Electrophilic Chlorination: The mechanism of electrophilic aromatic substitution, such as chlorination, on anilines involves the attack of the electron-rich aromatic ring on an electrophilic chlorine species. The amino group strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate influences the regioselectivity of the reaction. For 2-(1H-pyrrol-1-yl)aniline, attack at the 5-position (para to the amino group) would lead to a relatively stable arenium ion, with the positive charge delocalized over the ring and potentially involving the nitrogen of the amino group.
Kinetic Studies of Optimal Synthetic Pathways
Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the factors that influence the reaction rate.
For the Paal-Knorr reaction, kinetic studies have shown that the rate of cyclization can be influenced by the substituents on both the dicarbonyl compound and the amine. organic-chemistry.org For instance, electron-withdrawing groups on the aniline can decrease the reaction rate due to the reduced nucleophilicity of the amine. rgmcet.edu.in The choice of acid catalyst and solvent can also have a significant impact on the reaction kinetics.
In the case of electrophilic chlorination, kinetic studies can help in understanding the relative rates of chlorination at different positions on the aromatic ring and on the pyrrole ring. This information is crucial for developing selective chlorination protocols. Kinetic studies on the Michael-type additions of substituted anilines to activated alkynes have provided insights into the nucleophilicity of substituted anilines, which can be relevant to understanding their reactivity in the Paal-Knorr synthesis. koreascience.kr
Green Chemistry Principles in the Synthesis of this compound
The synthesis of N-substituted pyrroles, including this compound, has traditionally involved methods like the Clauson-Kaas reaction, which often utilize harsh acidic conditions and stoichiometric reagents. beilstein-journals.org In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly protocols that improve efficiency, reduce waste, and utilize safer materials. beilstein-journals.org These modern approaches focus on the use of alternative solvents, recyclable catalysts, and maximizing atom economy.
Solvent-Free or Low-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. For the synthesis of N-arylpyrroles, several solvent-free or low-solvent methods have been developed.
One effective approach involves microwave-assisted synthesis under solventless conditions. For example, the reaction of various amines with 2,5-dimethoxytetrahydrofuran can be catalyzed by a small amount of molecular iodine under microwave irradiation without any solvent. nih.gov This method is advantageous due to its simplicity, excellent yields, and significantly reduced reaction times. nih.gov
The use of water as a green solvent is another prominent strategy. Water is non-toxic, inexpensive, and environmentally benign. Modified Clauson-Kaas procedures have been reported where 2,5-dimethoxytetrahydrofuran is first hydrolyzed in water to create an activated intermediate, which then reacts with primary amines at ambient temperature to afford N-substituted pyrroles in high yields. beilstein-journals.org The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media has also been shown to be effective for one-pot syntheses of substituted pyrroles. researchgate.net
Table 1: Comparison of Green Synthetic Methodologies for N-Aryl Pyrrole Synthesis
| Catalyst | Solvent | Conditions | Key Advantage |
|---|---|---|---|
| Iodine (catalytic) | Solvent-free | Microwave irradiation | Rapid reaction, high yield, no solvent waste nih.gov |
| ZrOCl₂·8H₂O | Water | 60 °C | Use of environmentally benign solvent beilstein-journals.org |
| None (Buffer) | Water | Ambient Temperature | Mild conditions, suitable for sensitive substrates beilstein-journals.org |
| DABCO | Aqueous media | 60 °C | Simple, environmentally friendly one-pot procedure researchgate.net |
Catalyst Reuse and Recyclability
To enhance the sustainability of chemical processes, the development of reusable and recyclable catalysts is crucial. In the context of the Clauson-Kaas pyrrole synthesis, heterogeneous catalysts have been designed for easy separation from the reaction mixture, allowing them to be used in multiple reaction cycles without significant loss of activity.
A notable example is the use of magnetic nanoparticle-supported catalysts. For instance, an antimony catalyst supported on silica-coated iron oxide magnetic nanoparticles (γ-Fe₂O₃@SiO₂-Sb-IL) has been successfully applied to the Clauson-Kaas reaction. beilstein-journals.org This catalyst is air-stable and can be easily recovered from the reaction mixture using an external magnet. It has been shown to be recyclable for at least six times without a significant drop in its catalytic efficacy. This approach not only simplifies product purification but also minimizes catalyst waste, aligning with green chemistry principles.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.comyoutube.com
The synthesis of this compound via the Clauson-Kaas reaction typically involves the reaction of 4-chloro-1,2-phenylenediamine with 2,5-dimethoxytetrahydrofuran.
The balanced chemical equation is: C₆H₇ClN₂ + C₆H₁₂O₃ → C₁₀H₉ClN₂ + 2 CH₃OH + H₂O
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Role | Compound Name | Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Reactant | 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 |
| Reactant | 2,5-dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 |
| Total Reactant MW | 274.75 | ||
| Desired Product | This compound | C₁₀H₉ClN₂ | 192.65 |
| Byproduct | Methanol (B129727) | CH₃OH | 32.04 |
| Byproduct | Water | H₂O | 18.02 |
Calculation:
% Atom Economy = (192.65 / 274.75) x 100
% Atom Economy ≈ 70.12%
This analysis shows that in an ideal reaction, approximately 70.12% of the mass of the reactants is converted into the desired product, this compound. The remaining 29.88% of the reactant mass is converted into the byproducts methanol and water. While this represents a reasonably efficient transformation, it also highlights that a significant portion of the starting materials does not end up in the final product, offering a target for future synthetic improvements that could further enhance reaction efficiency.
Compound Index
Advanced Spectroscopic and Structural Elucidation Studies
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 5-chloro-2-(1H-pyrrol-1-yl)aniline, as well as for elucidating its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides the exact mass of the protonated molecular ion [M+H]⁺, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is established as C₁₀H₉ClN₂. HRMS analysis confirms this composition with high accuracy.
In a study detailing the synthesis of related compounds, the high-resolution mass spectrum of this compound was recorded. rsc.org The calculated exact mass for the protonated molecule [C₁₀H₁₀ClN₂]⁺ was determined to be 193.0527, while the experimentally observed mass was 193.0532, showing excellent agreement. rsc.org This data unequivocally confirms the molecular formula of the compound. rsc.orgsemanticscholar.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂ |
| Calculated Exact Mass [M+H]⁺ | 193.0527 |
| Found Exact Mass [M+H]⁺ | 193.0532 rsc.org |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing valuable structural information. While specific MS/MS studies for this compound are not extensively detailed in the available literature, the fragmentation behavior can be predicted based on its structure and studies of similar molecules. lifesciencesite.comresearchgate.net
Upon ionization, the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and fragmentation within the pyrrole (B145914) and aniline (B41778) rings themselves. Key predicted fragmentation patterns include:
Loss of the pyrrole moiety: Cleavage of the C-N bond connecting the aniline and pyrrole rings, leading to a fragment corresponding to the chlorophenylamine radical cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the parent ion.
Fission of the pyrrole ring: The pyrrole ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules.
Loss of HCN from the pyrrole ring: A common fragmentation pathway for pyrrole-containing compounds.
Analysis of related 5-substituted 1H-tetrazole derivatives has shown that the nature of the substituent significantly influences the fragmentation pathway, a principle that would apply here as well. lifesciencesite.com
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides insight into the packing of molecules and the nature of intermolecular interactions.
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of crystal structures of closely related aniline and pyrrole derivatives allows for a detailed prediction of its solid-state architecture. iucr.orgnih.govresearchgate.netresearchgate.net
Based on crystallographic data from analogous structures, the bond lengths and angles within the phenyl and pyrrole rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms. The C-Cl bond length will be typical for an aromatic chloride. The torsion angle between the plane of the phenyl ring and the plane of the pyrrole ring is a key conformational feature. Due to steric hindrance between the ortho-hydrogen of the pyrrole ring and the amino group on the aniline ring, a non-coplanar arrangement is anticipated.
| Parameter | Expected Value Range |
|---|---|
| C-C (aromatic) Bond Length | 1.36 - 1.41 Å |
| C-N (pyrrole) Bond Length | 1.35 - 1.40 Å |
| C-N (aniline) Bond Length | 1.38 - 1.42 Å |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| C-C-C (aromatic) Bond Angle | 118 - 122° |
| C-N-C (pyrrole) Bond Angle | 107 - 110° |
| Phenyl-Pyrrole Torsion Angle | 40 - 60° |
Note: The values in this table are typical and based on related structures, as a specific crystal structure for this compound is not currently available in published literature.
The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. mdpi.com The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds are anticipated to be a dominant feature in the crystal lattice, potentially forming chains or dimeric motifs. iucr.org
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum provides information about the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound, though not specifically reported in detail, is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic systems. The molecule contains two main chromophores: the chlorophenylamine moiety and the pyrrole ring. The conjugation between these two rings through the C-N bond will influence the position and intensity of the absorption maxima (λ_max).
The π → π* transitions, typically of high intensity, are expected in the UV region. The n → π* transitions, arising from the non-bonding electrons on the nitrogen and chlorine atoms, are generally of lower intensity and may be observed as shoulders on the main absorption bands. Solvatochromism, a shift in λ_max with solvent polarity, can be expected due to the polar nature of the molecule. Studies on related dihydropyrrolo[3,2-b]pyrroles have highlighted their interesting optical properties and broad absorption spectra. unesp.br
| Electronic Transition | Expected Wavelength Range (λ_max) | Associated Chromophore |
|---|---|---|
| π → π | 220 - 280 nm | Phenyl and Pyrrole rings |
| π → π (Conjugated system) | 280 - 350 nm | Entire conjugated molecule |
| n → π* | > 300 nm | N and Cl lone pairs |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption
No specific experimental data regarding the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for this compound has been found in the reviewed scientific literature. Therefore, a data table for its electronic absorption properties cannot be generated.
Fluorescence Spectroscopy for Emission Properties
No specific experimental data regarding the fluorescence emission maxima (λem), quantum yield (Φf), or Stokes shift for this compound has been found in the reviewed scientific literature. As a result, a data table for its emission properties cannot be provided.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict molecular geometries, energies, and a host of other properties that dictate the compound's behavior.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For 5-chloro-2-(1H-pyrrol-1-yl)aniline, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in any computational investigation.
The primary output of a DFT geometry optimization is the molecule's minimum energy conformation. In this compound, a key structural parameter would be the dihedral angle between the phenyl and pyrrole (B145914) rings. Due to steric hindrance between the ortho-amino group and the pyrrole ring, a non-planar arrangement is expected. The chloro substituent at the 5-position is not anticipated to significantly alter this dihedral angle compared to the parent 2-(1H-pyrrol-1-yl)aniline, but it will influence the electronic distribution. The calculated ground state energy would provide a measure of the molecule's thermodynamic stability.
Table 1: Expected Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Expected Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N (Aniline) Bond Length | ~1.40 Å |
| C-N (Pyrrole) Bond Length | ~1.38 Å |
| Phenyl-Pyrrole Dihedral Angle | 30-50° |
Note: This table presents hypothetical data based on typical values from DFT calculations on similar molecules.
Ab Initio Methods for High-Level Electronic Structure Analysis
For more accurate electronic structure analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a higher level of theory and can be used to benchmark DFT results. For a molecule of this size, MP2 calculations would be feasible and would offer a more refined description of electron correlation effects, which can be important in systems with multiple lone pairs and pi-electrons.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and pyrrole rings, with significant contributions from the nitrogen lone pair of the amino group. The LUMO is likely to be distributed over the aromatic system, with potential contributions from the C-Cl anti-bonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The introduction of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to the parent 2-(1H-pyrrol-1-yl)aniline, and it may slightly decrease the HOMO-LUMO gap, potentially increasing its reactivity.
Table 2: Expected Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Expected Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: This table presents hypothetical data based on typical values from DFT calculations on similar aromatic amines.
Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models
Computational models are powerful tools for predicting how a molecule will behave in a chemical reaction and for elucidating the step-by-step mechanism of a reaction.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To study a chemical reaction computationally, one must locate the transition state (TS), which is the highest energy point along the reaction pathway. Transition state searches are complex calculations that require specialized algorithms. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. For this compound, this methodology could be applied to study reactions such as electrophilic aromatic substitution or cyclization reactions to form more complex heterocyclic systems. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives is a known reaction, and computational studies could elucidate the mechanism, including the role of the chloro substituent. rsc.org
Nucleophilic and Electrophilic Attack Site Predictions
The reactivity of a molecule towards nucleophiles and electrophiles can be predicted using various computational descriptors. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that visually represents the charge distribution on a molecule. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atom of the amino group and potentially on the pyrrole ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amino hydrogens and potentially near the chlorine atom, suggesting sites for nucleophilic interaction.
Fukui functions and dual descriptor analysis provide a more quantitative prediction of reactive sites. These descriptors, derived from the change in electron density upon the addition or removal of an electron, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. For this compound, the carbon atoms of the aniline ring ortho and para to the amino group, as well as the carbon atoms of the pyrrole ring, would be of particular interest for electrophilic substitution reactions. The chlorine atom's presence would influence the regioselectivity of such reactions.
Radical Scavenging and Oxidation Potential Computations
The potential of an aniline derivative to act as a radical scavenger is intrinsically linked to its oxidation potential. Computational methods, particularly Density Functional Theory (DFT), are well-suited to predict these properties. The calculations typically involve determining the energies of the neutral molecule, its radical cation, and the corresponding protonated forms to model the mechanisms of electron transfer.
For this compound, the presence of the electron-donating amino group is expected to lower its oxidation potential, making it susceptible to oxidation and thereby conferring potential antioxidant or radical scavenging activity. Conversely, the electron-withdrawing nature of the chlorine atom and the pyrrole ring likely modulates this effect. Theoretical studies on substituted anilines have shown that electron-withdrawing groups generally increase the oxidation potential, making the compound more difficult to oxidize.
The prediction of the oxidation potential can be achieved by calculating the Gibbs free energy of the oxidation reaction. These calculations would provide quantitative estimates of how the electronic effects of the chloro and pyrrolyl substituents balance the electron-donating nature of the aniline nitrogen.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the influence of its environment.
Analysis of Molecular Flexibility and Rotational Barriers
The primary sources of flexibility in this compound are the rotational barriers around the single bonds connecting the aniline and pyrrole rings. Specifically, the C-N bonds linking the phenyl ring to the amino group and the pyrrole nitrogen are of interest.
Computational studies on similar N-aryl substituted systems have demonstrated that the rotation around these bonds is not free and is governed by steric and electronic factors. csic.es For this compound, the rotation around the N-phenyl bond would be influenced by the presence of the ortho-pyrrol-1-yl group, while rotation around the N-pyrrole bond would also be sterically hindered. DFT calculations could be employed to compute the potential energy surface for the rotation around these bonds, allowing for the determination of the energy barriers between different conformational minima. unibo.itresearchgate.net Studies on N-(5-substituted-pyrimidin-2-yl)anilines have shown that the rotational barriers around N-Ar bonds are sensitive to the electronic effects of substituents, a principle that would apply to the chloro-substituted aniline ring in the target molecule. csic.es
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of this compound can be significantly influenced by the solvent environment. MD simulations can explicitly model solvent-solute interactions, revealing how different solvents might stabilize particular conformations.
Polar solvents, for instance, could interact with the polar amine group and the chloro substituent, potentially altering the preferred dihedral angles between the aromatic rings compared to the gas phase or nonpolar solvents. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with DFT calculations to estimate the energetic effects of solvation on different conformers. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally less expensive way to assess solvent effects on the molecule's structure and stability.
Spectroscopic Property Prediction through Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.
NMR Chemical Shift Prediction
The prediction of NMR chemical shifts using computational methods, typically the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory, has become a standard practice for structural elucidation. researchgate.net These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, experimental ¹H and ¹³C NMR data are available. rsc.org A computational study would involve optimizing the molecule's geometry and then performing GIAO calculations. The resulting theoretical chemical shifts can be compared with the experimental values to assess the accuracy of the computational model and to provide a detailed assignment of each resonance. Typically, a linear correlation between the experimental and calculated shifts is expected.
Below is a table comparing the experimental ¹³C NMR chemical shifts with hypothetical calculated values that would be anticipated from a DFT/GIAO calculation.
| Atom | Experimental δ (ppm) rsc.org | Predicted δ (ppm) (Hypothetical) |
| C (Pyrrole, C2/C5) | 121.65 | 122.1 |
| C (Pyrrole, C3/C4) | 109.77 | 110.2 |
| C (Aniline, C1) | 143.15 | 143.5 |
| C (Aniline, C2) | 125.95 | 126.3 |
| C (Aniline, C3) | 128.17 | 128.5 |
| C (Aniline, C4) | 118.23 | 118.6 |
| C (Aniline, C5) | 133.97 | 134.3 |
| C (Aniline, C6) | 115.62 | 116.0 |
Note: The hypothetical predicted values are for illustrative purposes to demonstrate the expected correlation with experimental data.
Vibrational Frequency Calculations (IR, Raman)
Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in infrared (IR) and Raman spectra. These calculations, performed at the DFT level, yield the harmonic vibrational frequencies and their corresponding intensities. acs.org The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement with experimental data. derpharmachemica.com
A computational analysis of this compound would provide a detailed description of the vibrational modes, including the characteristic stretching and bending vibrations of the N-H, C-H, C=C, C-N, and C-Cl bonds. This would allow for a confident assignment of the experimental IR and Raman spectra.
The following table outlines the expected primary vibrational modes and their approximate wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Aniline -NH₂ | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl & Pyrrole rings | 3000 - 3100 |
| C=C Stretch (Aromatic) | Phenyl & Pyrrole rings | 1450 - 1600 |
| N-H Bend | Aniline -NH₂ | 1550 - 1650 |
| C-N Stretch | Aryl-N | 1250 - 1360 |
| C-Cl Stretch | Aryl-Cl | 1000 - 1100 |
UV-Vis Absorption Maxima Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption maxima through theoretical and computational methods provides valuable insights into the electronic transitions of a molecule. For this compound, these investigations are typically conducted using Time-Dependent Density Functional Theory (TD-DFT), a robust method for calculating excited state properties. respectprogram.orgmdpi.compsu.edu
The computational approach generally involves optimizing the ground state geometry of the molecule using a selected functional, such as B3LYP or PBE0, and a suitable basis set, for instance, 6-31+G(d) or 6-311++G**. mdpi.comresearchgate.netwinona.edunih.gov Following this, TD-DFT calculations are performed to determine the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.
Studies on the parent compound, 2-(1H-pyrrol-1-yl)aniline, have shown that simulations using the CAM-B3LYP functional are in good agreement with experimental observations. The electronic transitions are primarily of a π-π* character, arising from the conjugated system formed by the pyrrole and aniline rings. nih.gov The introduction of a chlorine atom at the 5-position of the aniline ring is expected to induce a bathochromic (red) shift in the absorption maxima due to its electron-donating and withdrawing effects influencing the molecular orbitals.
The choice of solvent is a critical parameter in these predictions, as it can significantly influence the position of the absorption bands. semanticscholar.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the solvent environment. psu.eduwinona.edu For this compound, predictions would typically be run in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO), and a polar protic solvent (e.g., ethanol) to understand the solvatochromic effects.
Based on computational studies of analogous aromatic amines and pyrrole derivatives, the predicted UV-Vis absorption maxima for this compound in different solvents are presented in the interactive data table below. These values are hypothetical, derived from the expected electronic behavior based on published methodologies for similar compounds. researchgate.netsemanticscholar.org
| Solvent | Predicted λmax (nm) | Predominant Transition Type |
| Gas Phase | ~315-325 | π-π |
| Cyclohexane | ~320-330 | π-π |
| Ethanol | ~325-335 | π-π |
| DMSO | ~330-340 | π-π |
Reactivity, Derivatization, and Transformation Studies
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) and Pyrrole (B145914) Rings
The aniline and pyrrole rings in 5-chloro-2-(1H-pyrrol-1-yl)aniline are both highly activated towards electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director, while the pyrrole ring is an exceptionally electron-rich aromatic system. The directing effects of the substituents on the aniline ring (chloro and pyrrolyl) and the inherent reactivity of the pyrrole ring will govern the regioselectivity of these reactions.
Halogenation: The high electron density of both the aniline and pyrrole rings makes them susceptible to halogenation. The amino group strongly directs incoming electrophiles to the ortho and para positions. In this compound, the position para to the amino group is occupied by the chloro substituent. Therefore, electrophilic attack is anticipated at the positions ortho to the amino group (C4 and C6). The pyrrole ring is also highly reactive towards halogenation, typically occurring at the 2- and 5-positions. Given the steric hindrance from the adjacent aniline ring, halogenation of the pyrrole moiety would likely favor the 5-position. Competitive halogenation between the two rings is expected, and the reaction conditions would need to be carefully controlled to achieve selectivity.
Nitration: Direct nitration of anilines with strong acids can be problematic due to the oxidation of the amino group and the formation of anilinium ions, which are deactivating. To circumvent this, the amino group is often protected as an acetanilide (B955) before nitration. Following protection, nitration would be directed by the acetamido group (ortho-, para-directing) and the chloro and pyrrolyl substituents. The incoming nitro group would likely substitute at the C4 or C6 positions of the aniline ring. Nitration of the pyrrole ring is also possible but often requires milder nitrating agents to avoid degradation of the ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br₂/FeBr₃ | 4-bromo-5-chloro-2-(1H-pyrrol-1-yl)aniline and/or 6-bromo-5-chloro-2-(1H-pyrrol-1-yl)aniline |
| Nitration (after NH₂ protection) | HNO₃/H₂SO₄ | N-(4-nitro-5-chloro-2-(1H-pyrrol-1-yl)phenyl)acetamide and/or N-(6-nitro-5-chloro-2-(1H-pyrrol-1-yl)phenyl)acetamide |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally challenging with anilines due to the reaction of the amino group with the Lewis acid catalyst, which deactivates the ring. Protection of the amino group, typically as an acetanilide, is a common strategy to overcome this limitation.
Friedel-Crafts Acylation: After protection of the amino group, Friedel-Crafts acylation would proceed, with the acyl group being directed to the positions ortho to the activating acetamido group (C4 and C6). The electron-rich pyrrole ring is also a potential site for acylation, which typically occurs at the 2- or 3-positions. However, the strong activating nature of the acetamido group on the aniline ring might favor substitution on that ring.
Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation would require protection of the amino group. The alkyl group would be directed to the C4 and C6 positions of the aniline ring. A significant challenge in Friedel-Crafts alkylation of highly activated rings is the potential for polyalkylation.
Nucleophilic Substitution Reactions at the Chlorine Center
The chloro substituent on the aniline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. However, the C-Cl bond can be activated using transition metal catalysts, enabling a variety of cross-coupling reactions.
The activation of the C-Cl bond in this compound can be achieved using various palladium-based catalysts. This activation is the key step for initiating several important carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This would transform this compound into various N-substituted derivatives. The presence of the ortho-amino group could potentially influence the reaction through chelation with the palladium catalyst.
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a C-C bond between the aryl chloride and an organoboron compound (boronic acid or boronic ester). This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the aniline ring.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne, leading to the synthesis of arylethynyl derivatives. This transformation is typically catalyzed by palladium and a copper(I) co-catalyst.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Product |
| Buchwald-Hartwig Amination | R₂NH | 5-(R₂N)-2-(1H-pyrrol-1-yl)aniline |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | 5-R-2-(1H-pyrrol-1-yl)aniline |
| Sonogashira Coupling | R-C≡CH | 5-(R-C≡C)-2-(1H-pyrrol-1-yl)aniline |
Reactions Involving the Amino Group
The primary amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a valuable intermediate that can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups such as -OH, -F, -Br, -I, and -CN at the 2-position.
Amide Formation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is often used to protect the amino group during other transformations or to synthesize compounds with desired biological activities.
Formation of Heterocyclic Systems: The ortho-relationship of the amino group and the pyrrolyl substituent provides a template for the synthesis of fused heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents could lead to the formation of benzodiazepine (B76468) or other related heterocyclic structures.
Acylation and Sulfonylation of the Aniline Nitrogen
The primary amino group of this compound is expected to readily undergo acylation and sulfonylation reactions. These reactions are fundamental transformations for protecting the amino group or for introducing functional handles for further modification.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is expected to yield the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(5-chloro-2-(1H-pyrrol-1-yl)phenyl)acetamide. The reaction rate might be slightly diminished compared to aniline due to the steric bulk of the ortho-pyrrol-1-yl substituent.
Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base is anticipated to afford the corresponding sulfonamides. These sulfonamides are often crystalline solids and are important in medicinal chemistry. Recent developments have highlighted mild, photoredox-catalyzed methods for the sulfonylation of aniline derivatives with sulfinate salts, which could be applicable here. mdpi.com
| Reagent | Product | Reaction Conditions | Expected Outcome |
|---|---|---|---|
| Acetyl Chloride | N-(5-chloro-2-(1H-pyrrol-1-yl)phenyl)acetamide | Pyridine, 0°C to rt | High yield, formation of a stable amide for protection or further functionalization. |
| Benzoyl Chloride | N-(5-chloro-2-(1H-pyrrol-1-yl)phenyl)benzamide | Triethylamine, DCM, rt | Good yield, introduces an aromatic moiety. |
| p-Toluenesulfonyl Chloride (TsCl) | N-(5-chloro-2-(1H-pyrrol-1-yl)phenyl)-4-methylbenzenesulfonamide | Pyridine, rt | High yield, forms a stable sulfonamide with potential biological activity. |
| Methanesulfonyl Chloride (MsCl) | N-(5-chloro-2-(1H-pyrrol-1-yl)phenyl)methanesulfonamide | Triethylamine, DCM, 0°C | Good yield, introduces a small, polar sulfonyl group. |
Condensation Reactions with Aldehydes and Ketones
The primary amine functionality of this compound allows for condensation reactions with a wide range of aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds under acidic catalysis to facilitate the dehydration of the intermediate hemiaminal.
The resulting imines are versatile intermediates themselves, capable of undergoing reduction to form secondary amines or being used in cycloaddition reactions. The reaction is generally reversible and driven to completion by the removal of water. The steric hindrance from the ortho-pyrrole group might influence the equilibrium and rate of formation, particularly with bulky ketones.
| Carbonyl Compound | Product (Schiff Base) | Typical Conditions | Notes |
|---|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-5-chloro-2-(1H-pyrrol-1-yl)aniline | Toluene, Dean-Stark, cat. p-TsOH | Forms a stable, conjugated imine. |
| Acetone | N-(propan-2-ylidene)-5-chloro-2-(1H-pyrrol-1-yl)aniline | Methanol (B129727), reflux, cat. Acetic Acid | Reaction may require prolonged heating due to lower reactivity of ketones. |
| Cyclohexanone | N-cyclohexylidene-5-chloro-2-(1H-pyrrol-1-yl)aniline | Ethanol, reflux | Forms a spirocyclic imine precursor. |
| 4-Nitrobenzaldehyde | (E)-5-chloro-N-(4-nitrobenzylidene)-2-(1H-pyrrol-1-yl)aniline | Ethanol, reflux, cat. Acetic Acid | Electron-withdrawing group on aldehyde enhances reactivity. |
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5°C). organic-chemistry.org This reaction converts the amino group into a diazonium salt, a highly versatile intermediate.
The resulting diazonium salt, [5-chloro-2-(1H-pyrrol-1-yl)phenyl]diazonium chloride, can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions, where the diazonium group is replaced by a range of nucleophiles. acs.orgacs.orgacs.org This provides a powerful method for introducing a wide array of functional groups onto the aromatic ring that would be difficult to install by other means.
| Reagent | Reaction Type | Product | Notes |
|---|---|---|---|
| CuCl / HCl | Sandmeyer Reaction | 1,4-dichloro-2-(1H-pyrrol-1-yl)benzene | Replaces the amino group with a second chlorine atom. |
| CuBr / HBr | Sandmeyer Reaction | 1-bromo-4-chloro-2-(1H-pyrrol-1-yl)benzene | Introduces a bromine atom. |
| CuCN / KCN | Sandmeyer Reaction | 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile | Forms a nitrile, which can be further hydrolyzed to a carboxylic acid. |
| KI | Substitution | 4-chloro-1-iodo-2-(1H-pyrrol-1-yl)benzene | Introduces an iodine atom, useful for subsequent cross-coupling reactions. |
| H₂O, heat | Hydrolysis | 4-chloro-2-(1H-pyrrol-1-yl)phenol | Replaces the amino group with a hydroxyl group. |
| HBF₄, heat | Schiemann Reaction | 4-chloro-1-fluoro-2-(1H-pyrrol-1-yl)benzene | A method for introducing fluorine. |
Cycloaddition and Ring Expansion/Contraction Reactions
Diels-Alder Type Reactions Involving Pyrrole Moiety
The pyrrole ring is aromatic and generally a poor diene in Diels-Alder reactions due to the energy required to disrupt its aromaticity. researchgate.net However, its reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. In the case of this compound, the aniline ring is generally considered electron-donating, which would not facilitate a standard Diels-Alder reaction.
Despite this, cycloadditions of N-arylpyrroles have been achieved using highly reactive dienophiles such as benzynes. nih.gov For instance, benzyne, generated in situ from diaryliodonium salts, can react with N-arylpyrroles to form bridged-ring amine structures. nih.gov This suggests that this compound could potentially react with arynes to yield complex polycyclic aromatic amines.
Rearrangement Reactions under Various Conditions
While no specific rearrangement reactions are documented for this compound, related N-aryl systems can undergo rearrangements. For example, in the synthesis of certain axially chiral N-arylpyrroles, a rearrangement has been noted following a Friedel–Crafts acylation. researchgate.netresearchgate.net This suggests that under acidic or electrophilic conditions, intramolecular rearrangements involving the two aromatic rings might be possible, although likely requiring harsh conditions. Another possibility could be oxidative cyclization, as seen in the copper-catalyzed reaction of 2-(1H-pyrrol-1-yl)aniline with peroxides to form pyrrolo[1,2-a]quinoxalines, which involves a cascade of bond formations and cleavages that can be considered a transformative rearrangement. rsc.org
Oxidation and Reduction Chemistry
Both the aniline and pyrrole moieties are susceptible to oxidation and reduction, and the presence of a chlorine atom adds another dimension to the molecule's redox chemistry.
Oxidation: The aniline group is sensitive to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials (polyaniline-like structures). Milder oxidation, for instance with metal oxides like manganese dioxide, can lead to oxidative coupling reactions, forming dimers and oligomers. acs.orgacs.org The pyrrole ring can also be oxidized, often leading to ring-opening or the formation of oxo-derivatives. The specific outcome would be highly dependent on the oxidant and reaction conditions. For example, catalytic aerobic oxidation has been used effectively on N-arylpyrrole alcohols to yield the corresponding aldehydes. acs.org
Reduction: The primary mode of reduction would likely involve the chloroaniline ring. Catalytic hydrogenation is a common method for the reduction of aromatic systems, although it typically requires high pressures and temperatures. More relevant is the potential for dehalogenation. Catalytic hydrogenation of chloronitrobenzenes to chloroanilines often faces the challenge of dehalogenation as a side reaction. guidechem.comgoogle.com Therefore, subjecting this compound to catalytic hydrogenation (e.g., H₂, Pd/C) could potentially lead to the removal of the chlorine atom, yielding 2-(1H-pyrrol-1-yl)aniline. The pyrrole ring is generally more resistant to reduction than the benzene (B151609) ring under these conditions.
| Reaction Type | Reagent/Conditions | Affected Moiety | Expected Product(s) |
|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, rt | Aniline | Oxidative coupling products (e.g., azo compounds, dimers). acs.orgacs.org |
| Oxidation | m-CPBA | Pyrrole/Aniline | Complex mixture, potentially N-oxides or ring-opened products. |
| Reduction (Dehalogenation) | H₂, Pd/C, Ethanol, rt | Chloro-substituted Phenyl Ring | 2-(1H-pyrrol-1-yl)aniline |
| Reduction | Birch Reduction (Na, NH₃, EtOH) | Phenyl Ring | Partial reduction of the benzene ring to a dihydro-derivative. |
Selective Oxidation of Aniline Nitrogen or Pyrrole Ring
The selective oxidation of this compound presents a significant synthetic challenge due to the presence of two oxidizable centers: the aniline nitrogen and the electron-rich pyrrole ring. The outcome of an oxidation reaction would be highly dependent on the nature of the oxidant and the reaction conditions.
Generally, the oxidation of anilines can lead to a variety of products. For instance, the oxidation of aniline itself can yield products such as nitrosobenzene, nitrobenzene, azoxybenzene, azobenzene, and polymeric materials. nih.gov The specific product formed is influenced by the choice of oxidizing agent and the reaction parameters. nih.gov It is plausible that the aniline nitrogen in this compound could be selectively oxidized under carefully controlled conditions.
On the other hand, the pyrrole ring is also susceptible to oxidation. The oxidation of pyrrole and its derivatives can result in the formation of pyrrolinones, maleimides, or polymeric materials, depending on the oxidant and reaction conditions. Given the electron-rich nature of the pyrrole ring, it can compete with the aniline moiety for the oxidizing agent.
Achieving selectivity between the aniline nitrogen and the pyrrole ring would likely require a strategic choice of reagents. For example, reagents that are known to selectively oxidize amino groups in the presence of other sensitive functionalities might favor the transformation of the aniline part of the molecule. Conversely, reagents that target electron-rich aromatic systems could lead to the oxidation of the pyrrole ring. Without specific experimental data for this compound, any discussion on selective oxidation remains speculative.
Interactive Data Table: Potential Oxidation Products of this compound
| Oxidizable Site | Potential Product Class | Reagent Class |
| Aniline Nitrogen | Nitroso Compound | Mild Oxidants |
| Aniline Nitrogen | Nitro Compound | Strong Oxidants |
| Aniline Nitrogen | Azoxy Compound | Controlled Oxidation |
| Pyrrole Ring | Pyrrolinone | Various Oxidants |
| Pyrrole Ring | Maleimide | Strong Oxidants |
| Both | Polymeric materials | Uncontrolled Oxidation |
Reductive Cleavage or Functional Group Interconversion
The structure of this compound offers several avenues for reductive cleavage and functional group interconversion.
Reductive Cleavage:
The most likely site for reductive cleavage is the carbon-chlorine (C-Cl) bond. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. Such a reaction would convert this compound into 2-(1H-pyrrol-1-yl)aniline.
The pyrrole ring itself can be reduced under certain conditions, typically requiring more forcing conditions than the reduction of a C-Cl bond. Catalytic hydrogenation with catalysts like rhodium or ruthenium, or dissolving metal reductions (e.g., Birch reduction), can lead to the saturation of the pyrrole ring to form a pyrrolidine (B122466) ring. However, the selectivity of such a reduction in the presence of the aniline and chloro-substituted benzene ring would need to be experimentally determined.
Functional Group Interconversion:
The primary amino group of the aniline moiety is a versatile functional handle for various transformations. One of the most common interconversions involves the formation of a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). nih.gov This diazonium salt can then be subjected to a wide range of Sandmeyer-type reactions to replace the amino group with other functionalities, such as hydroxyl (-OH), cyano (-CN), or other halides (-Br, -I). nih.gov
The amino group can also undergo acylation, alkylation, and sulfonation reactions to form the corresponding amides, secondary/tertiary amines, and sulfonamides, respectively. These derivatizations can be used to modify the electronic and steric properties of the molecule.
Interactive Data Table: Potential Reductive Cleavage and Functional Group Interconversions
| Transformation | Target Site | Product Class | Reagent/Reaction Type |
| Reductive Dechlorination | C-Cl bond | 2-(1H-pyrrol-1-yl)aniline | Catalytic Hydrogenation |
| Pyrrole Ring Reduction | Pyrrole Ring | 5-chloro-2-(pyrrolidin-1-yl)aniline | Stronger Reduction Methods |
| Diazotization/Substitution | Amino Group | Phenol, Nitrile, Aryl Halide | Sandmeyer Reaction |
| Acylation | Amino Group | Amide | Acylating Agents |
| Alkylation | Amino Group | Secondary/Tertiary Amine | Alkylating Agents |
It is important to reiterate that the reactivity discussed in this article is based on the general chemical behavior of the constituent functional groups. Specific experimental studies on this compound are necessary to confirm these potential transformations and to establish the optimal conditions for achieving the desired selectivity.
Exploration of Non Biological Applications and Functional Materials
Applications in Advanced Materials Science
The combination of an electron-rich pyrrole (B145914) ring and a reactive aniline (B41778) group, modified by an electron-withdrawing chlorine atom, endows 5-chloro-2-(1H-pyrrol-1-yl)aniline with a versatile chemical profile. This profile is being leveraged in the design and synthesis of novel functional materials with tailored electronic, optical, and catalytic properties.
Precursor for Conducting Polymers and Organic Semiconductors
Conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties and processing advantages of polymers. Polyaniline (PANI) and polypyrrole (PPy) are two of the most extensively studied conducting polymers. The structure of this compound, containing both aniline and pyrrole functionalities, suggests its potential as a monomer for the creation of novel copolymers or functionalized homopolymers with unique characteristics.
The polymerization of pyrrole and its derivatives, including this compound, can be achieved through both chemical and electrochemical oxidative methods. The generally accepted mechanism for the oxidative polymerization of pyrrole involves the formation of a radical cation. This initial step is followed by the coupling of two radical cations to form a dimer, which then rearomatizes through the loss of two protons. This process continues, leading to the growth of the polymer chain.
The presence of the aniline group in this compound introduces additional complexity and possibilities for the polymerization mechanism. Aniline polymerizes through a similar oxidative coupling mechanism, involving the formation of radical cations and subsequent head-to-tail coupling. Therefore, the polymerization of this compound could potentially proceed through the coupling of either the pyrrole rings, the aniline rings, or a combination of both, leading to a copolymer structure. The specific pathway would be influenced by the reaction conditions, such as the oxidant used, the solvent, and the pH of the medium.
The chlorine substituent on the aniline ring is expected to influence the polymerization process. As an electron-withdrawing group, it can affect the oxidation potential of the aniline moiety, potentially influencing the regioselectivity of the polymerization and the properties of the resulting polymer. Research on the polymerization of other halogenated anilines has shown that the substituent can impact solubility and conductivity. researchgate.net For instance, copolymers of aniline and chloroaniline have been synthesized and characterized for applications such as corrosion-resistant coatings. sae.org
The electronic and optical properties of polymers derived from this compound are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. These properties are intrinsically linked to the polymer's molecular structure, including the degree of conjugation, the nature of the monomer units, and the presence of any substituents.
While specific data for polymers of this compound are not extensively documented in publicly available research, we can infer potential properties based on related systems. The incorporation of both pyrrole and aniline units into a single polymer backbone is expected to result in a material with a unique set of electronic and optical characteristics. The combination of different monomer units in copolymers is a well-established strategy to tune the bandgap, conductivity, and color of conducting polymers. researchgate.net
The optical properties, such as absorption and photoluminescence, are dictated by the electronic transitions within the polymer chain. The HOMO-LUMO energy gap (bandgap) determines the color of the material and its potential for use in optoelectronic devices. The chlorine substituent and the specific linkage of the monomer units (via pyrrole-pyrrole, aniline-aniline, or pyrrole-aniline coupling) would significantly impact these properties. Theoretical studies using methods like Density Functional Theory (DFT) on similar substituted pyrrole and aniline systems have been employed to predict their electronic structure and optical properties. researchgate.netresearchgate.net
| Property | Expected Influence of this compound | Related Research Findings |
| Conductivity | The combination of pyrrole and aniline moieties could lead to a conducting polymer. The chlorine atom may affect the doping process and charge transport. | Copolymers of aniline and chloroaniline have shown tunable electrical conductivity. sae.org |
| Optical Bandgap | The bandgap would be a hybrid of those of polypyrrole and polyaniline, tunable by the copolymer composition and substitution. | The optical bandgap of copolymers can be engineered by varying the monomer feed ratio. |
| Solubility | The chloro-substituent might enhance solubility in organic solvents compared to unsubstituted parent polymers. | Functionalization of polyaniline with alkyl or alkoxy groups has been shown to improve solubility. researchgate.net |
| Electrochromism | Polymers could exhibit multiple colors upon electrochemical switching, a property useful for smart windows and displays. | Copolymers of dithienylpyrrole and aniline derivatives have demonstrated electrochromic behavior. |
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in both the pyrrole ring and the aniline group of this compound can act as donor sites for metal ions, making it a potentially valuable ligand in coordination chemistry. The resulting metal complexes could exhibit interesting structural features and catalytic activities.
The synthesis of metal complexes with ligands containing both pyrrole and aniline functionalities has been reported, showcasing the versatility of these types of molecules in coordinating with various transition metals. For instance, Schiff base ligands derived from pyrrole-2-carbaldehyde and substituted anilines have been used to synthesize complexes with metals like Fe(II), Co(II), and Ni(II). researchgate.net These studies demonstrate that the imine nitrogen and another donor atom from the aniline part can coordinate to the metal center.
In the case of this compound, the amino group of the aniline moiety and the nitrogen atom of the pyrrole ring could potentially coordinate to a metal center, forming a chelate ring, which enhances the stability of the complex. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as IR, NMR, and UV-Vis spectroscopy, as well as by single-crystal X-ray diffraction to determine their precise three-dimensional structure.
While specific examples of metal complexes with this compound as a ligand are not widely reported, the synthesis of complexes with the parent compound, 2-(1H-pyrrol-1-yl)aniline, has been documented. researchgate.net These studies provide a blueprint for the synthesis of analogous complexes with the chlorinated derivative.
| Metal Ion | Potential Coordination Mode | Characterization Techniques |
| Palladium(II) | Bidentate (N-aniline, N-pyrrole) | NMR, IR, Mass Spectrometry, X-ray Diffraction |
| Copper(II) | Bidentate or bridging | EPR, UV-Vis, Magnetic Susceptibility, X-ray Diffraction |
| Rhodium(I) | Bidentate | NMR, IR, X-ray Diffraction |
| Ruthenium(II) | Bidentate | NMR, UV-Vis, Cyclic Voltammetry, X-ray Diffraction |
Metal complexes bearing ligands with N-heterocyclic and amine functionalities are of great interest as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. eie.gracs.org A palladium complex of this compound could potentially be an effective catalyst for such reactions. The ligand's structure could influence the stability and reactivity of the catalytic species. The electron-withdrawing nature of the chlorine atom might affect the electron density at the metal center, thereby tuning its catalytic activity.
Oxidation Reactions: Metal complexes are also employed as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. Ruthenium and molybdenum complexes, for example, are known to catalyze such transformations. acs.org A complex of this compound with an appropriate metal could facilitate these reactions, with the ligand environment influencing the efficiency and selectivity of the oxidation process. The synthesis of oxo-imido molybdenum complexes with Schiff base ligands demonstrates the potential for creating catalysts for alcohol oxidation. acs.org
While direct catalytic studies using metal complexes of this compound are yet to be extensively reported, the known catalytic activity of complexes with similar ligand architectures suggests a promising avenue for future research.
Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)
The exploration of novel organic materials for optoelectronic applications is a burgeoning field of research. Such materials are sought after for their tunable properties, lightweight nature, and potential for low-cost fabrication of devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The performance of these devices is intrinsically linked to the charge transport and photophysical properties of the organic components.
Charge Transport Characteristics
The ability of a material to efficiently transport electrical charges (electrons and holes) is a critical parameter for its use in optoelectronic devices. This property is often evaluated through techniques such as time-of-flight photoconductivity and space-charge-limited current measurements. As of the current body of scientific literature, specific studies detailing the charge transport characteristics of this compound have not been reported. Research has primarily focused on the properties of more complex molecules synthesized from this aniline derivative, rather than the precursor itself.
Photophysical Properties in Solid State
The photophysical properties of a material in its solid state, including its absorption and emission of light, are fundamental to its function in light-emitting or light-harvesting devices. These properties are often influenced by intermolecular interactions and the packing of molecules in the solid form. To date, there is a lack of published data specifically characterizing the solid-state photophysical properties of this compound. The scientific focus has been on the photophysical attributes of the larger, more complex heterocyclic systems derived from it.
Role as a Synthetic Building Block in Diversified Chemical Structures
The most significant and well-documented application of this compound lies in its utility as a starting material for the synthesis of more elaborate molecules. Its bifunctional nature, possessing both a reactive aniline moiety and a pyrrole ring, makes it a valuable precursor for constructing a variety of heterocyclic and polycyclic compounds.
Synthesis of Complex Heterocyclic Systems
The presence of the 1-(2-aminophenyl)pyrrole scaffold in this compound makes it an ideal substrate for cyclocondensation reactions. These reactions, often catalyzed by acids or transition metals, lead to the formation of fused heterocyclic systems, with pyrrolo[1,2-a]quinoxalines being a prominent example. These quinoxaline (B1680401) derivatives are of interest due to their potential biological activities and applications in materials science.
A notable example is the indium(III) chloride-catalyzed one-pot, two-component reaction of this compound with 2-propargyloxybenzaldehydes. This process efficiently generates three new carbon-nitrogen and carbon-carbon bonds in a single operation, leading to the formation of complex benzo sigmaaldrich.comoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline systems.
Table 1: Synthesis of Benzooxazepino-Fused Quinoxalines
| Starting Materials | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| This compound, 2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 3-Chloro-6-methyl-12bH-benzo sigmaaldrich.comoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83% | , |
| 2-(1H-pyrrol-1-yl)aniline, 5-bromo-2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 11-Bromo-6-methyl-12bH-benzo sigmaaldrich.comoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 51% | , |
| 2-(1H-pyrrol-1-yl)aniline, 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 10-Methoxy-6-methyl-12bH-benzo sigmaaldrich.comoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 47% |
The cyclocondensation of 2-(1H-pyrrol-1-yl)aniline derivatives with various carbonyl compounds, such as aldehydes and ketones, provides a versatile route to a wide array of pyrrolo[1,2-a]quinoxalines and their dihydro derivatives. The functional groups on the carbonyl compound can be varied to introduce further complexity and functionality into the final heterocyclic system.
Access to Polycyclic Aromatic Compounds
While the primary application of this compound is in the synthesis of nitrogen-containing heterocycles, its structural framework can also be incorporated into larger polycyclic aromatic systems. The synthesis of such compounds often involves multi-step reaction sequences where the aniline derivative is first used to construct a core heterocyclic structure, which is then further elaborated.
The synthesis of pyrrolo[1,2-a]quinoxaline-based derivatives serves as a platform for accessing more complex polycyclic structures. For instance, these derivatives can undergo further substitution and cyclization reactions to build extended aromatic systems with potential applications in materials science.
Applications in Analytical Chemistry
The utility of a chemical compound in analytical chemistry often relies on its ability to undergo a specific and detectable interaction with an analyte, such as a color change, fluorescence response, or electrochemical signal. A review of the current scientific literature indicates that there are no documented applications of this compound as a primary reagent, sensor, or indicator in the field of analytical chemistry. Its role remains confined to that of a synthetic intermediate.
Reagent for Specific Chemical Derivatization
The chemical compound this compound serves as a valuable precursor and reagent in the synthesis of more complex heterocyclic structures. Its bifunctional nature, possessing both a reactive aniline and a pyrrole moiety, allows for its participation in a variety of chemical transformations to yield novel and intricate molecular architectures.
One notable application of this compound is in the one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines. In a recent study, this compound was reacted with 2-(prop-2-ynyloxy)benzaldehyde in the presence of an indium(III) chloride (InCl₃) catalyst. rsc.orgresearchgate.netnih.govnih.govmdpi.com This reaction proceeds via a cascade of intramolecular processes, ultimately forming a polycyclic system that incorporates the initial pyrrole and aniline fragments. The resulting product, 3-Chloro-6-methyl-12bH-benzo researchgate.netmetu.edu.trresearchgate.netnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline, was obtained in a high yield of 83%. rsc.orgresearchgate.netnih.govnih.govmdpi.com This synthetic strategy highlights the utility of this compound in generating molecular complexity from relatively simple starting materials.
The general synthetic utility of 2-(1H-pyrrol-1-yl)anilines, including the chlorinated derivative, is well-established for the preparation of pyrrolo[1,2-a]quinoxalines. researchgate.net These reactions typically involve the cyclocondensation of the aniline derivative with various carbonyl compounds. The specific substitution pattern of the aniline, such as the presence of the chloro group in this compound, can influence the electronic properties and reactivity of the resulting fused heterocyclic systems, making it a useful building block for creating a library of diverse compounds. researchgate.net
The preparation of this compound itself involves a multi-step synthesis, starting from the corresponding substituted 2-nitroaniline (B44862) and 2,5-dimethoxytetrahydrofuran (B146720). rsc.orgresearchgate.net This is followed by a reduction of the nitro group to the aniline, yielding the final product. researchgate.net
Below is a table summarizing the key reaction in which this compound is utilized as a key reagent.
| Reagent 1 | Reagent 2 | Catalyst | Product | Yield (%) | Reference(s) |
| This compound | 2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 3-Chloro-6-methyl-12bH-benzo researchgate.netmetu.edu.trresearchgate.netnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83 | rsc.orgresearchgate.netnih.govnih.govmdpi.com |
Future Research Directions and Open Questions
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of N-aryl pyrroles exist, the pursuit of more sustainable, efficient, and versatile synthetic routes remains a critical objective. Modern catalytic strategies offer promising avenues to achieve these goals, minimizing waste, reducing energy consumption, and expanding the accessible chemical space.
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-nitrogen (C-N) bonds under mild conditions. researchgate.net This strategy utilizes photocatalysts that, upon light absorption, can facilitate single-electron transfer (SET) processes to activate substrates, enabling reactions that are often challenging via traditional thermal methods. researchgate.netprinceton.edu
Future research could focus on developing a photoredox-catalyzed synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline. This would likely involve the coupling of a pyrrole (B145914) derivative with a suitable 4-chloro-2-haloaniline precursor. Key areas of investigation would include:
Catalyst System Development : Screening a variety of photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) in conjunction with a transition-metal co-catalyst, such as nickel or copper, could be crucial. researchgate.netnih.gov The combination of a photoredox catalyst with a Lewis acid has also been shown to enable the reductive cleavage of C–N bonds in N-benzoyl pyrrolidine (B122466), suggesting that such synergistic approaches could unlock unique transformations. nih.govacs.org
Substrate Scope and Optimization : Investigating the reaction's tolerance to different leaving groups on the aniline (B41778) ring and variations on the pyrrole nucleus would establish the versatility of the method.
Mechanistic Insights : Elucidating the precise mechanism, whether it proceeds via a Ni(I)/Ni(III) or another catalytic cycle, will be essential for rational catalyst design and reaction optimization. princeton.edu
A potential advantage of photoredox catalysis is the ability to perform reactions at or near room temperature, which can improve the functional group tolerance and selectivity of the transformation. researchgate.net
| Potential Photoredox C-N Coupling Components | Role in Synthesis | Potential Advantages |
| Iridium or Ruthenium Photocatalysts | Absorb visible light to initiate single-electron transfer. | Mild reaction conditions, high efficiency. |
| Nickel or Copper Co-catalysts | Facilitate the cross-coupling event. | Abundant and cost-effective options. |
| Organic Dyes (e.g., Eosin Y) | Act as metal-free photocatalysts. | Lower cost and toxicity. |
| Lewis Acids (e.g., Zinc Triflate) | Promote single-electron transfer to the substrate. nih.govacs.org | May enable novel reactivity. nih.govacs.org |
Electrochemical synthesis offers a green and sustainable alternative to conventional methods that rely on chemical oxidants or reductants. By using electricity as a "traceless" reagent, electrosynthesis can minimize waste and often proceeds under mild conditions. chemistryviews.orgbeilstein-journals.org The application of electrochemistry to synthesize N-heterocycles, including pyrrolidines, has been demonstrated. chemistryviews.orgnih.govrsc.org
Future investigations into the electrochemical synthesis of this compound could explore several pathways:
Anodic C-N Coupling : This approach would involve the oxidation of both the pyrrole and the aniline precursor at the anode to generate reactive intermediates that subsequently couple.
Reductive C-N Coupling : Alternatively, a reductive pathway could be designed, potentially involving the coupling of an electrochemically generated pyrrole anion with an activated aniline derivative.
Mediated Electrochemistry : Utilizing a redox mediator could help to overcome high overpotentials and improve reaction efficiency and selectivity.
A significant advantage of electrosynthesis is its scalability and amenability to continuous flow processes, which are highly desirable for industrial applications. chemistryviews.org Researchers have successfully used undivided electrochemical cells with inexpensive graphite (B72142) and stainless steel electrodes to prepare a range of pyrrolidines in good yields. chemistryviews.org
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic protocols and designing new, more efficient transformations. The application of advanced analytical and computational techniques can provide unprecedented insight into the intricate details of catalytic cycles and transition states.
To unravel the complex mechanisms often at play in catalytic C-N bond formation, real-time monitoring of reaction kinetics and species concentration is invaluable. Techniques like in situ infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. mpg.de
FlowNMR Spectroscopy : This technique is particularly well-suited for non-invasive, real-time monitoring of reactions under relevant conditions. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to acquire kinetic data, identify transient intermediates, and gain a comprehensive understanding of the reaction profile. mpg.dersc.org
In Situ IR Spectroscopy : Techniques such as ReactIR can track the concentration of key functional groups in real-time, providing valuable kinetic information. Recent advances have coupled IR spectroscopy with machine learning protocols to map spectroscopic fingerprints to atomistic structures, offering a powerful method to monitor structural evolution during a reaction. nih.govoup.com
Applying these techniques to the synthesis of this compound could help to identify rate-limiting steps, catalyst deactivation pathways, and the role of additives, thereby enabling a more rational approach to reaction optimization.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting catalyst performance. mdpi.com By modeling the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for entire catalytic cycles. semanticscholar.orgresearchgate.net
For the synthesis of this compound, computational modeling could be used to:
Elucidate Transition State Structures : Identify the precise geometry of the atoms at the highest point on the reaction energy profile, providing insight into the factors that control reactivity and selectivity.
Compare Catalytic Cycles : Evaluate the energetic feasibility of different proposed mechanisms (e.g., Pd(0)/Pd(II) vs. Pd(II)/Pd(IV) for palladium-catalyzed reactions) to determine the most likely pathway.
Rational Catalyst Design : Model the interaction of various ligands with the metal center to predict which ligands will lead to faster rates and higher yields. nih.gov This can accelerate the discovery of new and improved catalysts by prioritizing experimental efforts. mdpi.comnih.gov
Integrating computational predictions with experimental results provides a powerful synergistic approach to understanding and developing complex chemical reactions.
| Computational Modeling Technique | Application in Catalyst-Substrate Interaction Studies | Expected Insights |
| Density Functional Theory (DFT) | Calculation of reaction thermodynamics and kinetics. mdpi.com | Gibbs free energy of intermediates, reaction energy barriers. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large enzyme or catalyst systems where only the active site is treated with high-level quantum mechanics. nih.gov | Understanding long-range interactions and conformational effects. nih.gov |
| Theozyme Modeling | Simplified models of the active site to study the intrinsic reactivity of the catalytic cycle. nih.gov | Insights into how side-chain motions are minimized. nih.gov |
Exploration of Unconventional Reactivity Patterns
Beyond its synthesis, the inherent structural features of this compound—an electron-rich pyrrole ring, a nucleophilic aniline moiety, and a reactive C-Cl bond—present numerous opportunities for exploring unconventional reactivity.
Future research could investigate:
Post-Synthetic Modification : Using the chloro-substituent as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of novel derivatives with potentially interesting electronic or biological properties.
Ring-Opening and Skeletal Remodeling : Inspired by work showing that photoredox catalysis can induce C-N bond cleavage in N-benzyl pyrrolidines, research could explore whether the pyrrole ring in this compound can undergo controlled ring-opening or rearrangement reactions to access entirely new molecular scaffolds. nih.govacs.org
Oxidative Coupling : Investigating the oxidative polymerization of the molecule, either through the pyrrole or aniline moieties, could lead to the formation of novel conjugated polymers with interesting optoelectronic properties.
By pushing the boundaries of known reactivity, chemists can uncover new synthetic transformations and create molecules with novel functions and applications.
Reactivity under Extreme Conditions (High Pressure, Flow Chemistry)
The study of chemical reactions under extreme conditions, such as high pressure and in continuous-flow reactors, can unlock novel reaction pathways and improve process efficiency and safety. For this compound, these areas remain largely unexplored, presenting a fertile ground for investigation.
Flow chemistry, in particular, offers numerous advantages for the synthesis and transformation of molecules like this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. uc.ptresearchgate.net Investigating the synthesis of this compound or its derivatives using flow chemistry could lead to more efficient and scalable production methods. uc.ptbeilstein-journals.org Furthermore, exploring its reactivity under high-pressure conditions could reveal novel transformations and provide insights into its reaction mechanisms and kinetic profiles.
Biomimetic Transformations
Biomimetic chemistry seeks to emulate nature's synthetic strategies to create complex molecules with high efficiency and selectivity. The pyrrole and aniline moieties are present in many biologically active natural products and pharmaceuticals. mdpi.commdpi.com This suggests that this compound could serve as a valuable scaffold for the synthesis of novel bioactive compounds.
Future research could focus on employing enzymatic or chemoenzymatic methods to functionalize the this compound core. nih.gov This could involve, for example, enzyme-catalyzed oxidations, reductions, or coupling reactions to introduce new functional groups with high stereoselectivity. Such biomimetic transformations could pave the way for the discovery of new drug candidates or biologically active probes.
Design and Synthesis of Advanced Functional Materials Based on the Compound
The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced functional materials with applications in electronics and energy storage.
Development of Novel Organic Electronic Devices
Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. Pyrrole-containing polymers are well-known for their conducting properties, and aniline derivatives are often used as building blocks for organic semiconductors. The combination of these two functionalities in this compound, along with the influence of the chloro substituent on its electronic properties, suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). semanticscholar.org
Future work in this area would involve the synthesis of polymers and oligomers derived from this compound and the characterization of their optical and electronic properties. The goal would be to understand how the molecular structure correlates with material performance in electronic devices.
Exploration in Energy Storage Applications
The development of advanced energy storage solutions is a critical global challenge. Organic materials are being increasingly explored for use in batteries and supercapacitors due to their potential for sustainability, flexibility, and tunable properties. The nitrogen-containing heterocyclic structure of this compound suggests that it could be a precursor to redox-active materials suitable for energy storage applications.
Research in this direction would focus on the design and synthesis of polymers or composites incorporating the this compound unit. The electrochemical properties of these new materials would be investigated to assess their capacity, charge-discharge rates, and long-term stability as electrode materials in batteries or supercapacitors.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and discovery. mit.edunih.govresearchgate.net These powerful computational tools can accelerate the identification of promising molecules and the development of efficient synthetic routes.
Predictive Synthesis and Retrosynthesis
For a molecule like this compound, where synthetic routes may not be extensively documented, AI and ML algorithms can be of significant value. mit.edunih.gov Predictive synthesis models can be trained on vast databases of chemical reactions to suggest potential synthetic pathways to the target molecule and its derivatives. researchgate.net
Furthermore, retrosynthesis software, powered by machine learning, can propose novel and efficient disconnection strategies, guiding chemists in the design of innovative synthetic routes. nih.gov By leveraging these computational tools, the exploration of the chemical space around this compound can be significantly expedited, leading to the faster discovery of new compounds with desired properties. The application of AI can also aid in predicting the properties and potential applications of new derivatives, thereby streamlining the research and development process. mdpi.com
Material Property Prediction and Optimization
The targeted design of novel materials with tailored properties is a cornerstone of modern materials science. For a compound like this compound, which possesses a unique combination of aromatic, heterocyclic, and halogenated moieties, the potential to serve as a building block for advanced functional materials is significant. However, the traditional trial-and-error approach to materials discovery is both time-consuming and resource-intensive. Future research will increasingly rely on computational and theoretical methods to predict and optimize the material properties of polymers and other materials derived from this and similar monomers. This section explores the prospective research directions in this domain.
Computational Screening and High-Throughput Virtual Experimentation
An immediate avenue for future research is the use of high-throughput computational screening to explore the potential of this compound as a monomer for novel polymers. By computationally generating a virtual library of polymers incorporating this monomer, researchers can predict a wide range of material properties before undertaking any synthetic work.
Key Research Questions:
What are the predicted electronic and optical properties of homopolymers and copolymers derived from this compound?
How do modifications to the monomer structure, such as the position of the chloro group or the addition of other functional groups, influence the predicted properties of the resulting polymers?
Can computational screening identify promising candidate polymers for specific applications, such as organic electronics, sensors, or membranes?
Data Table: Hypothetical Computational Screening of Poly(this compound) Derivatives
| Derivative | Predicted Band Gap (eV) | Predicted Electron Affinity (eV) | Predicted Ionization Potential (eV) | Predicted Solubility Parameter (MPa½) |
| Poly(this compound) | 3.2 | 1.5 | 5.8 | 22.5 |
| Poly(4-fluoro-2-(1H-pyrrol-1-yl)aniline) | 3.4 | 1.3 | 6.0 | 21.8 |
| Poly(5-cyano-2-(1H-pyrrol-1-yl)aniline) | 2.9 | 2.0 | 6.2 | 24.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational modeling.
Machine Learning for Structure-Property Relationship Prediction
Machine learning (ML) is emerging as a powerful tool for accelerating materials discovery by learning complex structure-property relationships from data. nih.govllnl.gov For this compound, ML models could be trained to predict the properties of resulting polymers based on the chemical features of the monomer.
Future Research Directions:
Development of Custom Descriptors: Creating molecular descriptors that specifically capture the electronic and steric features of the this compound moiety to improve the accuracy of ML predictions.
Transfer Learning: Utilizing pre-trained ML models on large polymer datasets and fine-tuning them with a smaller, specific dataset of pyrrol-aniline based polymers to enhance predictive power.
Generative Models: Employing generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel monomer structures based on this compound with optimized target properties.
Data Table: Potential Machine Learning Model Inputs and Outputs for Polymer Property Prediction
| Input Features (from Monomer) | Predicted Output Properties (of Polymer) |
| SMILES String | Glass Transition Temperature |
| Molecular Fingerprints | Thermal Decomposition Temperature |
| Quantum Chemical Descriptors (HOMO/LUMO) | Dielectric Constant |
| 3D Conformational Information | Gas Permeability |
| Halogen Bonding Propensity | Young's Modulus |
Quantum Chemistry and Molecular Dynamics Simulations
For a deeper understanding of the fundamental physics and chemistry governing the material properties, quantum chemistry and molecular dynamics (MD) simulations will be indispensable.
Open Questions to be Addressed:
Polymerization Mechanisms: Can density functional theory (DFT) calculations elucidate the most favorable polymerization pathways and predict the resulting polymer chain structures and morphologies? mdpi.com
Intermolecular Interactions: How do the chlorine and pyrrole functionalities influence the packing and intermolecular interactions in the solid state, and how does this impact bulk material properties? MD simulations can provide insights into the morphology of polymers derived from this monomer.
Charge Transport Properties: For applications in organic electronics, quantum chemical calculations can be used to predict charge carrier mobilities and understand the impact of the monomer's electronic structure on the performance of the resulting materials. nih.govresearchgate.netresearchgate.netoup.com
Data Table: Computationally Derived Monomer Properties for Polymer Prediction
| Property | Computational Method | Relevance to Polymer Properties |
| Dipole Moment | DFT | Intermolecular forces, solubility, dielectric properties |
| Polarizability | DFT | Refractive index, optical properties |
| HOMO/LUMO Energies | DFT | Electronic band gap, conductivity, optical absorption |
| Torsional Energy Barriers | DFT | Chain flexibility, glass transition temperature |
| Atomic Charges | DFT | Intermolecular interactions, reactivity |
By integrating these computational and theoretical approaches, future research can move beyond the serendipitous discovery of new materials towards a more rational and efficient design process. The exploration of this compound and its derivatives through the lens of material property prediction and optimization holds the promise of unlocking novel materials with precisely engineered functionalities.
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for preparing 5-chloro-2-(1H-pyrrol-1-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or transition-metal-catalyzed reactions. For example, a modified procedure for a structurally similar compound (4-(1H-pyrrol-1-yl)aniline) involves reacting 4-iodoaniline with pyrrole using CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon, yielding 50% after purification . Optimization may include varying catalyst loading (e.g., InCl₃ in one-pot syntheses ), temperature (e.g., 110°C for analogous aryl amine couplings ), or solvent systems to improve regioselectivity.
Q. How can purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic purification (e.g., silica gel column chromatography with CHCl₃/MeOH gradients ) with analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons near the pyrrole and chloro groups).
- Elemental Analysis : To validate stoichiometry (C: 60.47%, H: 4.56%, N: 14.08%, Cl: 17.84%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Although direct safety data for this compound is limited, structurally related anilines require:
- PPE : Gloves, lab coats, and eye protection (referenced for analogous anilines ).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed cross-couplings?
- Methodological Answer : The electron-rich pyrrole moiety and electron-withdrawing chloro group create a polarized aromatic system, enhancing reactivity in C–N or C–C bond-forming reactions. Computational studies (DFT) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Experimental validation may involve Suzuki-Miyaura couplings using Pd catalysts, monitoring yields under varying electronic conditions .
Q. What strategies enable functionalization of this compound for electrochemical biosensor applications?
- Methodological Answer : Electropolymerization or covalent modification can integrate the compound into conductive polymers. For example:
- Ferrocene grafting : Attach redox-active ferrocene to the aniline group via EDC/NHS chemistry, enabling electron transfer in biosensors .
- Thiophene copolymerization : Synthesize D-A-D-type polymers (e.g., with 3,3’-dibromo-2,2’-bithiophene) to enhance conductivity and stability .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Use advanced NMR techniques:
- 2D-COSY/HSQC : To assign overlapping proton signals (e.g., pyrrole vs. aniline protons).
- Variable-temperature NMR : To clarify dynamic effects like hindered rotation of the pyrrole ring.
- X-ray crystallography : If crystallizable, SHELXL refinement can provide unambiguous structural data .
Q. What mechanistic insights explain the role of InCl₃ in one-pot syntheses involving this compound?
- Methodological Answer : InCl₃ acts as a Lewis acid, facilitating imine formation or stabilizing intermediates in multicomponent reactions. Kinetic studies (e.g., monitoring reaction progress via in-situ IR) and Hammett plots can elucidate its catalytic role. Compare yields with/without InCl₃ to quantify its impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
